molecular formula C6H6BrClFN B13130119 3-(Bromomethyl)-5-fluoropyridinehydrochloride

3-(Bromomethyl)-5-fluoropyridinehydrochloride

Cat. No.: B13130119
M. Wt: 226.47 g/mol
InChI Key: PFAJAIJKKMDMPW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-fluoropyridinehydrochloride is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluoropyridinehydrochloride typically involves the bromination of 5-fluoropyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. Additionally, the use of environmentally friendly solvents and reagents is preferred to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-5-fluoropyridinehydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the bromomethyl group into a methyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-fluoropyridine, while reduction with sodium borohydride produces 3-methyl-5-fluoropyridine .

Scientific Research Applications

3-(Bromomethyl)-5-fluoropyridinehydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-fluoropyridinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

    3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of a fluorine atom.

    3-(Chloromethyl)-5-fluoropyridine: Contains a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-5-chloropyridine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness: 3-(Bromomethyl)-5-fluoropyridinehydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for specific interactions with biological targets and enhances the compound’s utility in various applications .

Properties

Molecular Formula

C6H6BrClFN

Molecular Weight

226.47 g/mol

IUPAC Name

3-(bromomethyl)-5-fluoropyridine;hydrochloride

InChI

InChI=1S/C6H5BrFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H

InChI Key

PFAJAIJKKMDMPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)CBr.Cl

Origin of Product

United States

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